molecular formula C9H16N2O4S2 B2881582 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034301-94-3

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No. B2881582
CAS RN: 2034301-94-3
M. Wt: 280.36
InChI Key: UZMSHBBHLCUENO-UHFFFAOYSA-N
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Description

The compound “5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a type of cycloalkane, and also features a pyrrolidinylsulfonyl group and a sulfur dioxide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic core would likely impart a rigid, three-dimensional structure to the molecule . The pyrrolidinylsulfonyl and sulfur dioxide groups would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The sulfur dioxide group could potentially be involved in redox reactions, while the pyrrolidinylsulfonyl group might participate in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfur dioxide group could potentially make the compound more polar and increase its solubility in polar solvents .

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Anticancer Activity

A new series of pyrrolidine derivatives were designed, synthesized, and evaluated for their in vitro anticancer activity . These derivatives showed significant antiproliferative activity against three human cancer cell lines (HepG-2, HCT-116, and MCF-7), with more sensitivity to MCF-7 .

Apoptotic Inducer

Some pyrrolidine derivatives have been found to induce apoptosis in cancer cells . For example, one derivative showed a significantly higher apoptotic effect in MCF-7 cells .

Inhibitory Activity to EGFR and VEGFR-2

Certain pyrrolidine derivatives exhibited higher inhibitory activity to EGFR Wt, EGFR L858R, and VEGFR-2 . This suggests potential applications in the treatment of diseases where these receptors play a crucial role.

Antiviral Candidates

Pyrrolidine derivatives have also been explored as potential antiviral candidates . The structures of the synthesized compounds were verified using spectrum data and elemental analyses .

Modifying Physicochemical Parameters

The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S2/c12-16(13)7-8-5-9(16)6-11(8)17(14,15)10-3-1-2-4-10/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMSHBBHLCUENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

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